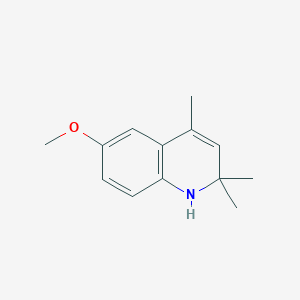

2-Tert-butyloxan-3-one

カタログ番号 B2656152

CAS番号:

2287310-25-0

分子量: 156.225

InChIキー: HWLHEXHLYQBKGC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

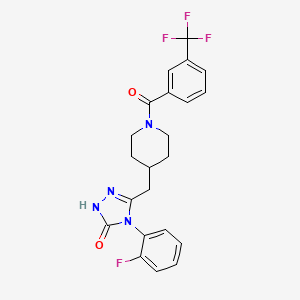

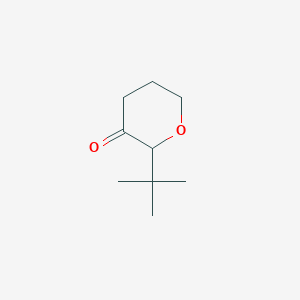

2-Tert-butyloxan-3-one is a chemical compound used in scientific research . It has a CAS Number of 2287310-25-0 and a molecular weight of 156.22 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C9H16O2 . The exact structure would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用

Synthetic Applications and Reactivity

- Aza-Payne Rearrangement : The aza-Payne rearrangement of N-activated 2-aziridinemethanols with potassium tert-butoxide demonstrates the utility of tert-butoxide in facilitating nucleophilic reactions, yielding functionalized 1,2-amino alcohols in good yields, highlighting its importance in synthetic organic chemistry (Ibuka, 1998).

- Rhodium-Catalyzed Asymmetric Hydrogenation : Tert-butylmethylphosphino groups have been used to prepare rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the role of tert-butyl groups in the development of chiral catalysts for the synthesis of pharmaceutical ingredients (Imamoto et al., 2012).

- Oxidation and Deprotection : Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, useful for oxidation and deprotection of benzyl and allyl ethers. This underscores the role of tert-butylperoxy groups in radical reactions (Ochiai et al., 1996).

Antioxidant Properties and Enzyme Induction

- Antioxidant and Enzyme Induction : Dietary antioxidants like tert-butyl-4-hydroxyanisole (BHA) have been studied for their role in enhancing NAD(P)H:quinone reductase activity in mouse tissues, suggesting a mechanism for chemical carcinogenesis protection and toxicity mitigation (Benson et al., 1980).

Novel Reagents and Methodologies

- Tert-Butoxycarbonylation Reagent : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for amine hydrochlorides and phenols showcases the versatility of tert-butoxy compounds in selective protection strategies in synthesis (Ouchi et al., 2002).

Environmental and Green Chemistry Applications

- Metal-Free Alkoxycarbonylation : A method for the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates highlights the use of tert-butyl groups in facilitating eco-friendly synthesis, contributing to the advancement of green chemistry practices (Xie et al., 2019).

特性

IUPAC Name |

2-tert-butyloxan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-7(10)5-4-6-11-8/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHEXHLYQBKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2656070.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)

![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate](/img/structure/B2656090.png)